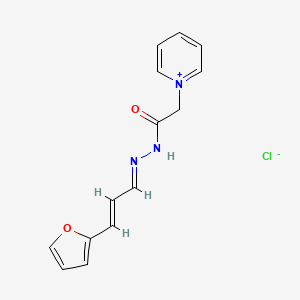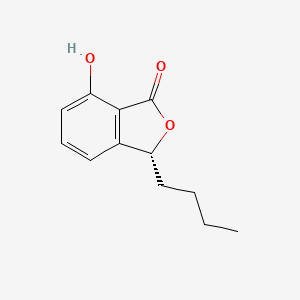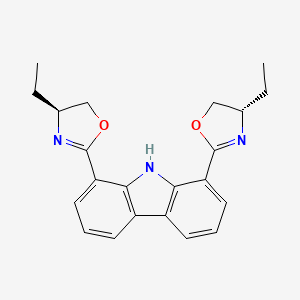
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride is a synthetic organic compound with a complex structure It is characterized by the presence of a butyric anhydride group, a dichlorophenoxy group, and a pyrrolidine ring
Méthodes De Préparation
The synthesis of Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dichlorophenoxy group: This step typically involves a nucleophilic substitution reaction where a dichlorophenol derivative reacts with the pyrrolidine ring.
Formation of the butyric anhydride group: This can be done through an acylation reaction using butyric anhydride or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride can be compared with similar compounds such as:
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of an anhydride group.
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxamide: This compound has an amide group instead of an anhydride group.
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylate: This compound contains an ester group instead of an anhydride group.
The uniqueness of this compound lies in its specific anhydride functionality, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H19Cl2NO4 |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
butanoyl (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H19Cl2NO4/c1-3-4-14(20)23-15(21)16(2)8-11(9-19-16)22-13-6-5-10(17)7-12(13)18/h5-7,11,19H,3-4,8-9H2,1-2H3/t11?,16-/m0/s1 |
Clé InChI |
UUUULUCFZASTJQ-NBFOKTCDSA-N |
SMILES isomérique |
CCCC(=O)OC(=O)[C@@]1(CC(CN1)OC2=C(C=C(C=C2)Cl)Cl)C |
SMILES canonique |
CCCC(=O)OC(=O)C1(CC(CN1)OC2=C(C=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


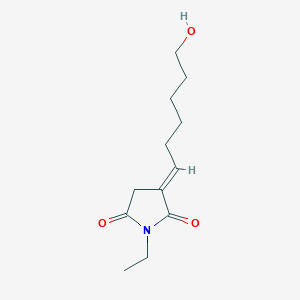
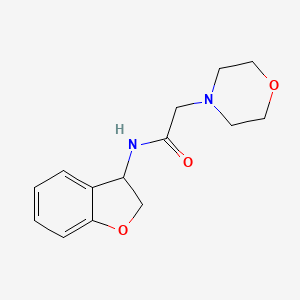

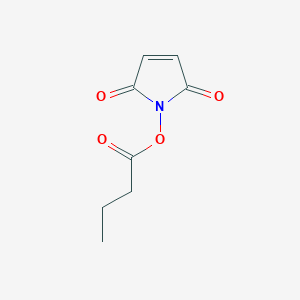
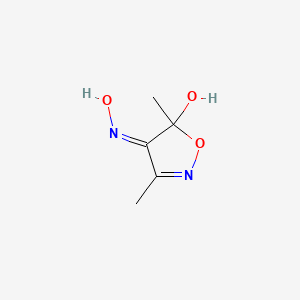
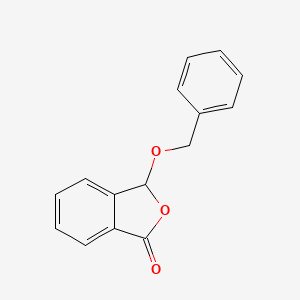
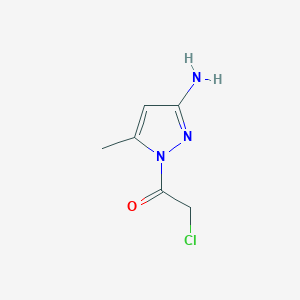

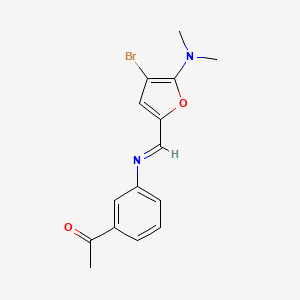
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

